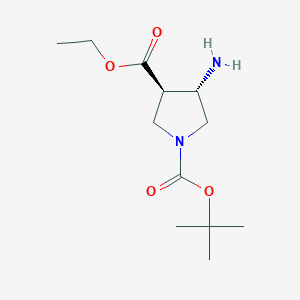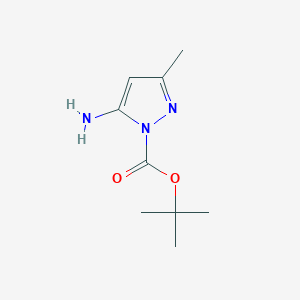
Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate
Übersicht
Beschreibung
Tert-butyl 1-(1-benzylpiperidin-4-yl)pyrrolidine-3-carboxylate, also known as TBPC, is a synthetic organic compound with a variety of scientific applications. It is a versatile molecule that has been used in a number of different fields, including organic synthesis, drug discovery, and medicinal chemistry. TBPC is a highly reactive compound that can be used to create a range of products, including pharmaceuticals, agrochemicals, and advanced materials.
Wissenschaftliche Forschungsanwendungen
Chiral Auxiliary in Stereoselective Synthesis
Tert-butanesulfinamide, a compound structurally related to Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate, is highly recognized for its role as a chiral auxiliary in the stereoselective synthesis of amines and derivatives. It is especially prominent in the asymmetric synthesis of N-heterocycles like piperidines, pyrrolidines, and azetidines. These structures are common in various natural products and therapeutically relevant compounds, highlighting the compound's importance in medicinal chemistry (Philip et al., 2020).
Environmental Behavior and Fate
Despite being slightly off-topic, it's noteworthy to mention that tert-butyl compounds, like Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate, have been extensively studied for their environmental behavior and fate. Compounds such as MTBE, a tert-butyl ether, have been observed to have significant water solubility and weak adsorption to subsurface solids, influencing their transport and degradation in soil and groundwater. This points to the environmental implications of tert-butyl compounds and the need for understanding their behavior in ecological systems (Squillace et al., 1997).
Synthesis of Complex Organic Compounds
The tert-butyl group is often a part of complex organic synthesis pathways. For example, in the synthesis of Vandetanib, an anti-cancer drug, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate plays a crucial role. This compound, similar in structure to Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate, undergoes various reactions like substitution, deprotection, and methylation, indicating the utility of tert-butyl compounds in complex organic syntheses and their potential in pharmaceutical manufacturing (Mi, 2015).
Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring, a core structure in Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate, is widely used in medicinal chemistry due to its influence on the pharmacophore space, stereochemistry, and three-dimensional coverage of molecules. Pyrrolidine and its derivatives are pivotal in drug discovery, particularly in designing compounds for treating human diseases. Its versatility and the impact of its stereochemistry on biological activity make it an essential scaffold in drug development (Petri et al., 2021).
Eigenschaften
IUPAC Name |
tert-butyl 1-(1-benzylpiperidin-4-yl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-21(2,3)25-20(24)18-9-14-23(16-18)19-10-12-22(13-11-19)15-17-7-5-4-6-8-17/h4-8,18-19H,9-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWHCTMDYJWQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(C1)C2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501139920 | |
| Record name | 1,1-Dimethylethyl 1-[1-(phenylmethyl)-4-piperidinyl]-3-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate | |
CAS RN |
1053656-24-8 | |
| Record name | 1,1-Dimethylethyl 1-[1-(phenylmethyl)-4-piperidinyl]-3-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 1-[1-(phenylmethyl)-4-piperidinyl]-3-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1398509.png)
![N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine](/img/structure/B1398510.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1398515.png)

![N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1398518.png)

![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B1398521.png)

![2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1398524.png)
![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1398525.png)
